Iso Sildenafil-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

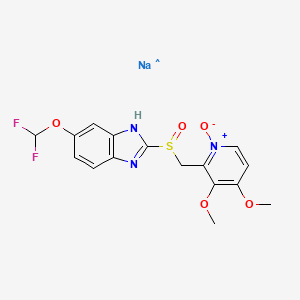

Iso Sildenafil-d3 is intended for use as an internal standard for the quantification of sildenafil . It is a potent inhibitor of phosphodiesterase 5 (PDE5) with IC 50 values of 3.6 and 3 nM for PDE5 activity in isolated rabbit platelets and human corpus cavernosum, respectively . It is selective for PDE5 over PDE1 and PDE3 .

Synthesis Analysis

The commercial synthesis of sildenafil was further developed in the context of 4.0 green chemistry directives, aiming to advance the environmental performance during large scale production . The possible genotoxic impurities of sildenafil were synthesized, i.e., sildenafil sulfonyl methyl ester, sildenafil sulfonyl ethyl ester, and sildenafil sulfonyl isopropyl ester .Molecular Structure Analysis

The electron densities of iso-sildenafil and the cationic and neutral forms of sildenafil were examined by the application of the invariom formalism relying on diffraction data reported in the literature . In both sildenafil structures, the phenyl ring and the pyrazolopyrimidine fragment are practically coplanar (planar conformation), whereas in the iso-analog they exhibit an angle of 44° (inclined form) .Physical And Chemical Properties Analysis

Sildenafil-d3 has a molecular formula of C22H27D3N6O4S and a molecular weight of 477.595 . It is a solid substance with a density of 1.4±0.1 g/cm3, a boiling point of 672.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .Aplicaciones Científicas De Investigación

Electron Density Studies of Iso-Sildenafil and Sildenafil : A study by Dittrich and Luger (2016) compared the structural and electronic properties of iso-sildenafil and sildenafil. They found significant differences in hydrogen bonding patterns and electrostatic potentials, influenced by different methylation at the pyrazolopyrimidine fragment. This research provides insight into the molecular differences and potential applications of iso-sildenafil compared to sildenafil (Dittrich & Luger, 2016).

Pharmacological Preconditioning with Sildenafil : Another study explored sildenafil's cardioprotective effects, highlighting its potential in treating pulmonary arterial hypertension and endothelial dysfunction. This suggests possible therapeutic applications for iso-sildenafil in related fields (Kukreja et al., 2005).

Tissue Distribution and Effects of Sildenafil : Research by Wallis et al. (1999) examined sildenafil's effects on tissue cyclic nucleotides and platelet function. This study's findings on tissue distribution and pharmacodynamics could be relevant for understanding iso-sildenafil's potential applications in various tissues (Wallis et al., 1999).

Sildenafil and Cardiac SR Ca2+-ATPase, β-Adrenergic Receptors, and Nitric Oxide Synthase Isoforms : A study highlighted sildenafil's effects on cardiac dysfunction and molecular changes in a rat model, suggesting potential research directions for iso-sildenafil in heart failure treatments (Heng-JieCheng et al., 2014).

Therapeutic Potential for Cardiovascular Disease : Research on PDE5 inhibition, including the use of sildenafil, underscores its role in cardiovascular disease. This context could guide future investigations into iso-sildenafil's applications in similar domains (Reffelmann & Kloner, 2003).

Mecanismo De Acción

Sildenafil acts through a complex series of chemical reactions in order to relax smooth muscle tissue and allow for unimpeded blood flow within the penis . This process is enabled by the structural similarities between sildenafil and cGMP, which enables Viagra to act as a competitive binding agent of PDE-5 .

Safety and Hazards

Direcciones Futuras

Sildenafil is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension . As it enters the fourth industrial era, it catalyzes the treatment advances against erectile dysfunction and pulmonary hypertension . The plethora of detailed clinical data accumulated and the two sildenafil analogues marketed, namely tadalafil and vardenafil, signify the relevant therapeutic and commercial achievements .

Propiedades

Número CAS |

1794829-17-6 |

|---|---|

Nombre del producto |

Iso Sildenafil-d3 |

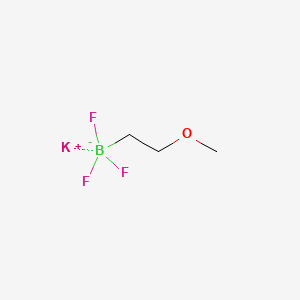

Fórmula molecular |

C22H30N6O4S |

Peso molecular |

477.598 |

Nombre IUPAC |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-2-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 |

Clave InChI |

AEHJOHLAUWUPQW-HPRDVNIFSA-N |

SMILES |

CCCC1=C2C(=NN1C)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |

Sinónimos |

5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 1-[[3-(4,7-Dihydro-2-methyl-7-oxo-3-_x000B_propyl-2H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazi |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)